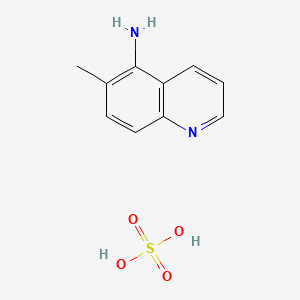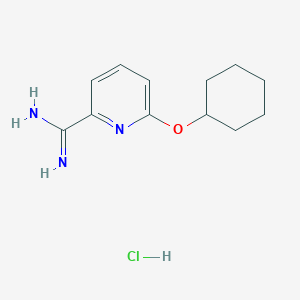![molecular formula C11H7N5O3 B11858484 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-98-0](/img/structure/B11858484.png)
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a nitrophenyl group and a pyrazolopyrimidine core makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with a suitable reagent like formamide or formic acid to yield the desired pyrazolopyrimidine . Ultrasonic-assisted synthesis has also been reported, which enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.
科学的研究の応用
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazolopyrimidine core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
類似化合物との比較
Similar Compounds
- 1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
65973-98-0 |
|---|---|
分子式 |
C11H7N5O3 |
分子量 |
257.20 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17) |
InChIキー |
KPYWZPYTUZIDGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)








![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)

